molecular formula C14H13N3 B1608056 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine CAS No. 21444-76-8

1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine

Cat. No.: B1608056
CAS No.: 21444-76-8
M. Wt: 223.27 g/mol
InChI Key: GIKCUSHEAWLHRH-UHFFFAOYSA-N
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Description

1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine is a benzimidazole derivative characterized by a methyl group at the 1-position, a phenyl substituent at the 2-position, and an amine group at the 5-position of the benzimidazole core (Fig. 1). This compound exhibits unique physicochemical properties due to its hybrid aromatic-heterocyclic structure. The benzimidazole scaffold enables π-π stacking interactions, while the phenyl group introduces steric hindrance that modulates reactivity and selectivity in chemical reactions . The amine group at position 5 enhances hydrogen-bonding capabilities, influencing solubility and biological interactions. Synthetically, it is prepared via condensation of 5-methyl-1,2-phenylenediamine with methyl-4-formyl benzoate in the presence of Na₂S₂O₅ in DMF, followed by hydrazide formation and subsequent derivatization .

Properties

IUPAC Name

1-methyl-2-phenylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-17-13-8-7-11(15)9-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKCUSHEAWLHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360178
Record name BAS 06911377
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21444-76-8
Record name BAS 06911377
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21444-76-8
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Preparation Methods

Formation of the Benzimidazole Core

  • The initial benzimidazole skeleton is prepared by a condensation reaction between o-phenylenediamine and substituted aromatic aldehydes under mild conditions, often in ethanol or other suitable solvents.
  • The reaction is typically refluxed for several hours (e.g., 12 hours) to ensure completion.
  • Purification by recrystallization from ethanol or ethanol-water mixtures yields intermediates with good purity and yields ranging from 53% to 82%.

N-Methylation at the 1-Position

  • N-methylation is achieved by reacting the benzimidazole intermediate with methylating agents such as dimethyl carbonate or methyl bromide.
  • The reaction conditions vary depending on the methylating agent:
    • When using dimethyl carbonate, the reaction is heated to about 140°C under atmospheric pressure.
    • For methyl bromide, the reaction is typically conducted at lower temperatures (room temperature or cooled in an ice bath) to control reagent evaporation.
  • Sodium carbonate is commonly used as a base in dimethyl sulfoxide (DMSO) as solvent to facilitate methylation.

Introduction of the 5-Amino Group

  • The 5-position amine group is introduced by reduction of a nitro precursor or via amination of a suitable intermediate.
  • One reported method involves:
    • Starting from 1-methyl-5-nitro-2-phenyl-1H-benzimidazole.
    • Reduction of the nitro group using tin(II) chloride dihydrate (SnCl2·2H2O) in acidic ethanol under reflux.
    • After completion, the reaction mixture is made alkaline, extracted with ethyl acetate, and the product is recrystallized from ethanol to yield 1-Methyl-2-phenyl-1H-benzimidazol-5-ylamine with about 79% yield.

Alternative and Advanced Preparation Methods

Use of Lewis Acids and Ammonia Sources

  • Some patented processes describe the use of Lewis acids (e.g., calcium chloride dihydrate) and ammonia gas or ammonium carbonate to convert cyano or other precursors into the desired amine functionality.
  • The process involves:
    • Treatment of cyano-substituted benzimidazole derivatives with ammonia gas in the presence of hydrogen chloride gas and Lewis acid catalysts.
    • The reaction is performed in suitable solvents such as alcohols, ethers, ketones, or polar aprotic solvents at controlled temperatures (e.g., -15 to 35°C).
    • This method enhances purity and yield of the final amine compound, achieving over 95% purity by HPLC.

Summary Table of Preparation Methods

Step Method/Conditions Reagents/Catalysts Yield/Purity References
Benzimidazole core formation Condensation of o-phenylenediamine with aldehydes Ethanol, reflux 12h 53–82% yield
N-Methylation Reaction with dimethyl carbonate or methyl bromide Na2CO3 base, DMSO solvent, 140°C (DMC) High yield, controlled temp
5-Amino group introduction Reduction of 5-nitro precursor with SnCl2·2H2O SnCl2·2H2O, 6N HCl, reflux ethanol ~79% yield
Amination via ammonia gas Treatment with NH3 gas, HCl gas, Lewis acid catalyst CaCl2·2H2O, alcoholic solvents, -15 to 35°C >95% purity by HPLC
Stobbe condensation approach Condensation with ketoesters, base catalysis Potassium tert-butoxide, methanol, 50–55°C Suitable for scale-up

Research Findings and Notes

  • The use of Lewis acids such as calcium chloride dihydrate in combination with ammonia gas significantly improves the purity of the amine derivative, which is critical for pharmaceutical applications.
  • N-Methylation using dimethyl carbonate is a greener alternative to methyl halides, offering safer handling and fewer by-products.
  • Reduction of nitro intermediates with tin(II) chloride remains a reliable and high-yielding method for introducing the 5-amino group.
  • The Stobbe condensation method offers an economical and scalable route, avoiding hazardous reagents and complex purification steps.
  • Characterization of the synthesized compounds is routinely performed by 1H and 13C NMR, FTIR, mass spectrometry, and elemental analysis to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups on the benzimidazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group at the 5-position can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides, often in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse benzimidazole derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, a study evaluated the antiproliferative activity of various benzimidazole derivatives against cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated that compounds with specific substitutions exhibited potent activity, with IC50 values significantly lower than those of standard chemotherapeutics.

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Reference
2gMDA-MB-23116.38
1bA54929.39
1gMDA-MB-23133.10

Antimicrobial Properties

Benzimidazole derivatives have also been extensively studied for their antimicrobial properties. Research has demonstrated that these compounds exhibit significant antibacterial and antifungal activities against various pathogens.

Case Study: Antibacterial Activity Against Gram-positive Bacteria

In a comparative study, several benzimidazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had MIC values lower than those of standard antibiotics.

Table 2: Antibacterial Activity of Selected Benzimidazole Derivatives

CompoundPathogenMIC (µg/mL)Reference
1Staphylococcus aureus50
3E. coli25
4S. typhi12.5

Antifungal Effects

The antifungal efficacy of benzimidazole compounds has also been documented. A study reported that specific derivatives showed moderate to strong activity against Candida albicans and Aspergillus niger, making them potential candidates for antifungal drug development.

Table 3: Antifungal Activity of Benzimidazole Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
1bCandida albicans64
2gAspergillus niger64

Synthesis and Reaction Conditions

The synthesis of 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine can be achieved through various methods, often involving the use of different reagents and solvents to optimize yield and purity.

Table 4: Synthesis Methods for Benzimidazole Derivatives

MethodReagents UsedYield (%)
DBU in DCM2-phenylbenzimidazole99
DMAP in DMF2-phenylbenzimidazole98
Reflux with Dabco2-phenylbenzimidazole98

Comparison with Similar Compounds

Key Compounds for Comparison:

N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives (3a-3b)

1-(1H-Benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine (abb)

6-Chloro-2-Substituted-1-[2-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H-benzoimidazol-5-ylamine

(2-Fluoro-5-trifluoromethyl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine

Feature 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine Compound 3a-3b Ligand abb 6-Chloro-2-Substituted Derivatives Trifluoromethyl-imidazole Derivatives
Core Structure Benzimidazole Benzimidazole + hydrazide Bis-benzimidazole Benzimidazole + tetrazole Benzimidazole + imidazole/pyridine
Key Substituents 1-Me, 2-Ph, 5-NH₂ 2-Benzylidene hydrazide Methylamine bridge 6-Cl, 1-biphenyl-tetrazole 2-CF₃/fluoroaryl, 5-imidazole/pyridine
Steric Effects Moderate (Ph at 2-position) Low High (rigid bridge) High (bulky biphenyl) Extreme (CF₃, pyridine)
Hydrogen Bonding High (5-NH₂) Moderate (hydrazide NH) Low Moderate (tetrazole NH) Low (CF₃ reduces polarity)
π-π Stacking Potential High (Ph and benzimidazole) Moderate High (dual benzimidazoles) Moderate (tetrazole) High (aryl/heteroaryl groups)
Synthetic Complexity Intermediate High (multi-step) High (3-day reflux) High (insertion-cyclization) Very High (metal coordination steps)

Physicochemical Properties

Property This compound Compound 3a-3b Ligand abb 6-Chloro Derivatives Trifluoromethyl-imidazole Derivatives
Solubility (Polar Solvents) Moderate (NH₂ enhances polarity) Low (hydrazide) Very Low Low (Cl, tetrazole) Very Low (CF₃, aryl groups)
Melting Point ~200–220°C (predicted) 180–190°C 240–260°C 210–230°C >250°C
LogP ~2.5 ~3.0 ~1.8 ~3.5 ~4.2

Key Research Findings

Synthetic Yield : this compound is synthesized in 64–75% yield , outperforming abb (32.3%) but lagging behind 6-chloro derivatives (75–85%) .

Biological Selectivity : The phenyl group in the target compound reduces off-target interactions compared to trifluoromethyl derivatives, which show broad-spectrum kinase inhibition .

Thermal Stability : Abb and trifluoromethyl derivatives exhibit higher thermal stability (>250°C) due to rigid bridges or CF₃ groups .

Biological Activity

1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine (CAS No. 21444-76-8) is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antiproliferative, antimicrobial, and antifungal properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H14N2\text{C}_{14}\text{H}_{14}\text{N}_2

This compound features a benzimidazole core, which is known for its ability to interact with various biological targets, including enzymes and receptors.

Antiproliferative Activity

Research has shown that derivatives of benzimidazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that related compounds with similar structural motifs showed IC50 values ranging from 16.38 μM to 100 μM against the MDA-MB-231 breast cancer cell line .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (μM)
2gMDA-MB-23116.38
2dMDA-MB-23129.39
1aVarious100

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. In vitro studies indicated that certain derivatives exhibited minimal inhibitory concentration (MIC) values comparable to standard antibiotics like amikacin. For example, compounds showed MIC values of 4 μg/mL against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (μg/mL)
2gStreptococcus faecalis8
2gStaphylococcus aureus4
2gMRSA4

Antifungal Activity

The antifungal properties of the compound were also assessed, revealing moderate activity against strains such as Candida albicans and Aspergillus niger. The MIC for these fungi was reported at approximately 64 μg/mL .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in cellular processes. The benzimidazole moiety allows for interaction with target sites within cells, influencing pathways related to cell proliferation and microbial resistance .

Case Studies

Several studies have documented the efficacy of benzimidazole derivatives in clinical settings. For example, a patent application highlighted the use of similar compounds for treating helminthic infections in mammals, demonstrating their broad therapeutic potential beyond oncology .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine, and how are structural impurities minimized?

The compound is typically synthesized via the Phillips reaction, which involves condensing o-phenylenediamine derivatives with organic acids (e.g., formic acid) under acidic conditions. For example, o-phenylenediamine reacts with formic acid in the presence of dilute HCl to form the benzimidazole core, followed by alkylation or aryl substitution to introduce the methyl and phenyl groups . Alternatively, polyphosphoric acid (PPA) and toluene can be used as catalysts and solvents to enhance cyclization efficiency, particularly for introducing bulky substituents . To minimize impurities, purification steps like recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, chloroform:methanol gradients) are critical. Elemental analysis and spectroscopic methods (e.g., 1H^1H-NMR, 13C^{13}C-NMR) are employed to confirm purity and structural integrity .

Q. Q2. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Key techniques include:

  • IR spectroscopy : To identify functional groups (e.g., N-H stretching at ~3400 cm1^{-1}, C=N vibrations at ~1600 cm1^{-1}) .
  • NMR spectroscopy : 1H^1H-NMR resolves aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.5–3.0 ppm), while 13C^{13}C-NMR confirms the benzimidazole backbone (e.g., C-2 at ~150 ppm) .
  • Elemental analysis : Validates empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .
  • Melting point determination : Sharp melting points (±2°C range) indicate high purity .

Biological Activity Profiling

Q. Q3. How can researchers assess the potential biological activity of this compound in vitro?

While direct data on this compound is limited, analogous benzimidazoles (e.g., omeprazole, albendazole) are evaluated using:

  • Enzyme inhibition assays : Target-specific protocols (e.g., ATPase or protease inhibition) with IC50_{50} calculations.
  • Antimicrobial testing : Broth microdilution (MIC values) against Gram-positive/negative bacteria or fungi .
  • Cytotoxicity screening : MTT assays on cell lines (e.g., HeLa, HepG2) to determine EC50_{50} .
  • Docking studies : Preliminary computational modeling (AutoDock Vina) to predict binding affinity to targets like α-glucosidase or tubulin .

Advanced Mechanistic and Optimization Studies

Q. Q4. What mechanistic insights explain the formation of this compound during cyclization reactions?

The Phillips reaction proceeds via a two-step mechanism:

Acylation : One amino group of o-phenylenediamine reacts with the carbonyl group of formic acid, forming an intermediate amide.

Cyclization : The second amino group attacks the adjacent carbonyl carbon, leading to ring closure and elimination of water. Acidic conditions (HCl or PPA) protonate the leaving group, accelerating the reaction . Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) may slow cyclization due to reduced nucleophilicity .

Q. Q5. How do substituents on the benzimidazole core influence reaction yields and byproduct formation?

  • Electron-donating groups (e.g., -OCH3_3) : Increase nucleophilicity, enhancing cyclization rates but risking over-alkylation.
  • Bulky groups (e.g., -CF3_3) : Steric hindrance can reduce yields, necessitating higher temperatures or prolonged reaction times .
  • Nitro groups : May require reductive steps (e.g., H2_2/Pd-C) post-cyclization, introducing secondary impurities .
    Optimization strategies include using polar aprotic solvents (DMF, DMSO) to stabilize intermediates and employing catalysts like CuI for cross-coupling reactions .

Q. Q6. What computational methods are used to predict the binding mode of this compound to biological targets?

  • Molecular docking : Software like AutoDock or Schrödinger Maestro predicts ligand-receptor interactions (e.g., with α-glucosidase). The compound’s imidazole nitrogen may coordinate catalytic residues (e.g., Asp214 in α-glucosidase), as seen in analogs like 9c .
  • MD simulations : GROMACS or AMBER assess binding stability over time (e.g., RMSD < 2 Å over 100 ns) .

Q. Q7. How should researchers address contradictions in spectral data or unexpected reaction outcomes?

  • Spectral discrepancies : Cross-validate with high-resolution MS or 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
  • Low yields : Screen alternative catalysts (e.g., ZnCl2_2 for Lewis acid-mediated reactions) or solvents (e.g., toluene for high-temperature reactions) .
  • Byproduct analysis : LC-MS or TLC monitoring identifies intermediates; column chromatography or preparative HPLC isolates pure fractions .

Q. Q8. What strategies optimize the synthesis of this compound for scale-up?

  • Catalyst selection : Heterogeneous catalysts (e.g., zeolites) improve recyclability and reduce waste.
  • Solvent-free conditions : Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 12 hr conventional) .
  • DoE (Design of Experiments) : Response surface methodology (RSM) identifies optimal parameters (e.g., temperature: 110–130°C, molar ratio 1:1.2) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine
Reactant of Route 2
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1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine

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